molecular formula C15H12N2O2 B2959563 Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate CAS No. 1493849-91-4

Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate

Cat. No. B2959563
CAS RN: 1493849-91-4
M. Wt: 252.273
InChI Key: NKGDJLYSGLCKJS-UHFFFAOYSA-N
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Description

“Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate” is characterized by the presence of an imidazo[1,2-a]pyridine unit . This unit is a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridines, the core structure in Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate, have been extensively studied for their antiviral and antibacterial properties. They have shown promising results in inhibiting the replication of various viruses and bacteria, making them potential candidates for drug development in treating infectious diseases .

Cancer Research: Cyclin-Dependent Kinase Inhibitors

These compounds have also been identified as cyclin-dependent kinase (CDK) inhibitors. CDKs play a crucial role in regulating cell division, and their malfunction can lead to cancer. By inhibiting CDKs, Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate may contribute to the development of new anticancer therapies .

Neuropharmacology: GABA A Receptor Modulation

The imidazo[1,2-a]pyridine moiety is known to modulate GABA A receptors, which are pivotal in the central nervous system. Compounds like Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate could be explored for their potential in treating neurological disorders, such as anxiety and insomnia, by influencing these receptors .

Material Science: Optoelectronic Devices and Sensors

In material science, the structural character of imidazo[1,2-a]pyridines lends itself to applications in optoelectronic devices and sensors. The electronic properties of these compounds can be harnessed for developing new materials with specific light-absorbing or emitting capabilities .

Environmental Chemistry: Catalyst-Free Synthesis

The synthesis of imidazo[1,2-a]pyridines, including Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate, can be achieved through environmentally friendly methods. A solvent- and catalyst-free synthesis under microwave irradiation has been developed, which is fast, clean, high yielding, and reduces environmental impact .

Analytical Chemistry: Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the determination of mercury and iron ions. Their luminescent properties make them useful tools in analytical chemistry for detecting and quantifying metal ions in various samples .

Future Directions

The future directions for the research on “Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate” and similar compounds could include further exploration of their medicinal applications, particularly their potential use as antituberculosis agents . Additionally, more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, could be developed .

properties

IUPAC Name

methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDJLYSGLCKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate

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